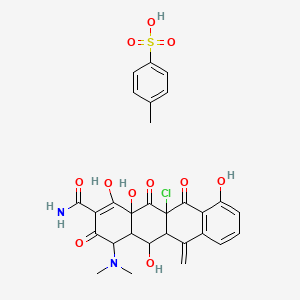

11a-Chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,11a,12,12a-decahydro-3,5,10,12a-tetrahydroxy-6-methylene-1,11,12-trioxonaphthacene-2-carboxamide mono(toluene-p-sulphonate)

Description

This compound belongs to the tetracycline class of antibiotics, characterized by a polycyclic naphthacene backbone with multiple functional groups. Its structure includes a chloro substituent at position 11a, a dimethylamino group at position 4, and a toluene-p-sulphonate counterion. Key features include:

Properties

IUPAC Name |

11a-chloro-4-(dimethylamino)-1,5,10,12a-tetrahydroxy-6-methylidene-3,11,12-trioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O8.C7H8O3S/c1-7-8-5-4-6-9(26)10(8)17(29)21(23)12(7)16(28)13-14(25(2)3)15(27)11(19(24)31)18(30)22(13,33)20(21)32;1-6-2-4-7(5-3-6)11(8,9)10/h4-6,12-14,16,26,28,30,33H,1H2,2-3H3,(H2,24,31);2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMNPQIOMHRCHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN(C)C1C2C(C3C(=C)C4=C(C(=CC=C4)O)C(=O)C3(C(=O)C2(C(=C(C1=O)C(=O)N)O)O)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29ClN2O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30960269 | |

| Record name | 11a-Chloro-4-(dimethylamino)-1,5,10,12a-tetrahydroxy-6-methylidene-3,11,12-trioxo-3,4,4a,5,5a,6,11,11a,12,12a-decahydrotetracene-2-carboximidic acid--4-methylbenzene-1-sulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39649-76-8 | |

| Record name | 11a-Chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,11a,12,12a-decahydro-3,5,10,12a-tetrahydroxy-6-methylene-1,11,12-trioxonaphthacene-2-carboxamide mono(toluene-p-sulphonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039649768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11a-Chloro-4-(dimethylamino)-1,5,10,12a-tetrahydroxy-6-methylidene-3,11,12-trioxo-3,4,4a,5,5a,6,11,11a,12,12a-decahydrotetracene-2-carboximidic acid--4-methylbenzene-1-sulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11a-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,11a,12,12a-decahydro-3,5,10,12a-tetrahydroxy-6-methylene-1,11,12-trioxonaphthacene-2-carboxamide mono(toluene-p-sulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound 11a-Chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,11a,12,12a-decahydro-3,5,10,12a-tetrahydroxy-6-methylene-1,11,12-trioxonaphthacene-2-carboxamide mono(toluene-p-sulphonate) is a complex organic molecule with potential biological activities. It is identified by the CAS number 39649-76-8 and has garnered interest due to its structural features and possible pharmacological implications. This article reviews the biological activity of this compound based on available research findings.

The compound's molecular formula is C29H29ClN2O11S , with a molecular weight of approximately 649.07 g/mol . Its structure includes multiple hydroxyl groups and a unique trioxonaphthacene framework that may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 39649-76-8 |

| Molecular Formula | C29H29ClN2O11S |

| Molecular Weight | 649.07 g/mol |

| EINECS Number | 254-562-9 |

Antimicrobial Properties

Research indicates that compounds similar to this one exhibit significant antimicrobial activity. The presence of the chloro and dimethylamino groups is known to enhance the antibacterial efficacy against various pathogens. Tetracycline derivatives have been widely studied for their ability to inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit .

Anticancer Activity

Preliminary studies suggest that derivatives of naphthacene compounds possess anticancer properties. The unique structural characteristics of this compound may facilitate interaction with cellular targets involved in cancer progression. For example, studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms such as the generation of reactive oxygen species (ROS) and modulation of signaling pathways .

Case Studies and Research Findings

- Case Study 1: Antimicrobial Efficacy

- Case Study 2: Anticancer Potential

- Case Study 3: Toxicological Assessment

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Protein Synthesis : Similar to tetracycline antibiotics, it may inhibit bacterial growth by disrupting protein synthesis.

- Induction of Apoptosis : The structural features may facilitate interactions with apoptotic pathways in cancer cells.

- Antioxidant Activity : Potential ROS generation could contribute to its anticancer effects by inducing oxidative stress in tumor cells.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- This compound has been studied for its potential anticancer properties. Its structural features suggest that it may interact with biological targets involved in cancer cell proliferation and apoptosis. Research indicates that derivatives of similar compounds have shown activity against various cancer cell lines by inducing cell cycle arrest and apoptosis through mechanisms involving oxidative stress and mitochondrial pathways .

-

Neuroprotective Effects :

- Preliminary studies suggest that the compound may exhibit neuroprotective effects. Compounds with similar structures have been found to inhibit neuronal cell cycle progression and reduce neurotoxicity in models of neurodegenerative diseases . This property could be leveraged in developing treatments for conditions such as Alzheimer's disease or Parkinson's disease.

- Antimicrobial Properties :

Material Science Applications

-

Organic Electronics :

- The unique electronic properties of this compound suggest its potential use in organic electronics. Its ability to form stable thin films could be advantageous in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The structural characteristics provide a basis for tuning electronic properties through chemical modifications.

-

Nanotechnology :

- Research into nanostructured materials has identified that compounds like this can serve as precursors for nanomaterials with specific optical and electronic properties. These materials could find applications in sensors or drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of naphthacene derivatives similar to the compound . The results indicated that these derivatives could inhibit tumor growth in vitro and in vivo by inducing apoptosis through the mitochondrial pathway. The study provided insights into structure-activity relationships that could guide future synthesis of more potent analogs .

Case Study 2: Neuroprotective Mechanisms

Research conducted on neuroprotective mechanisms revealed that compounds structurally related to 11a-Chloro-4-(dimethylamino)-... could inhibit neuronal apoptosis induced by oxidative stress. This was demonstrated using cellular models exposed to neurotoxic agents where treated cells showed significantly reduced markers of apoptosis compared to controls .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetracyclines share a core naphthacene structure but differ in substituents, which critically influence their pharmacokinetics, antimicrobial spectrum, and resistance profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Tetracycline Derivatives

Key Findings:

Structural Impact on Activity: The chloro group at C11a in the target compound is rare among tetracyclines. This modification may sterically hinder tetracycline-inactivating enzymes (e.g., tet(X)), a resistance mechanism prevalent in Gram-negative bacteria .

Solubility and Bioavailability :

- The toluene-p-sulphonate salt significantly improves aqueous solubility (>100 mg/mL in polar solvents) compared to hydrochloride salts (e.g., tetracycline HCl: 1.4 mg/mL) . This property enhances oral absorption and tissue penetration.

Resistance Profile :

- Unlike older tetracyclines, the target compound’s chloro and methylene groups may evade efflux pumps (e.g., tet(A), tet(B)) and ribosomal protection proteins (e.g., tet(M)), similar to tigecycline .

Spectrum of Activity: While direct antimicrobial data is scarce, structural analogs like minocycline and tigecycline suggest potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter .

Q & A

Q. What are the key structural features and stereochemical considerations for synthesizing this tetracycline derivative?

The compound’s synthesis requires precise control over stereochemistry due to its octahydrotetracene core and multiple functional groups (hydroxyl, dimethylamino, carboxamide). The stereochemistry at positions 4a, 5a, 6, and 12a is critical for biological activity, as seen in related tetracyclines like doxycycline and sarecycline . Key steps include:

- Chiral resolution to ensure correct stereoisomer formation.

- Protection/deprotection of hydroxyl groups to prevent undesired side reactions.

- Use of toluene-p-sulfonate as a counterion to improve solubility and stability .

Structural Data :

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Weight | 444.4 g/mol (base compound) | |

| Chiral Centers | 4S, 4aR, 5aR, 12aS | |

| Key Functional Groups | Chloro, dimethylamino, carboxamide |

Q. How can high-performance liquid chromatography (HPLC) be optimized for quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection (λ = 280–350 nm) is standard for tetracycline analysis. Methodological considerations include:

- Column : C18 stationary phase (e.g., 150 mm × 4.6 mm, 5 µm particle size).

- Mobile Phase : Gradient of acetonitrile/0.1% formic acid in water to resolve polar hydroxyl groups and non-polar aromatic moieties .

- Sample Preparation : Plasma protein precipitation using methanol or acetonitrile, followed by solid-phase extraction to remove interfering metabolites .

Q. What is the proposed mechanism of action against bacterial targets?

Like other tetracyclines, this compound likely inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing tRNA accommodation. Modifications such as the 11a-chloro group may enhance binding affinity to ribosomes or reduce efflux pump-mediated resistance .

Advanced Research Questions

Q. How can contradictory data on environmental persistence and plant toxicity be reconciled?

Soil type and plant species significantly influence environmental effects. For example:

- In sandy loam soils , tetracycline derivatives inhibit legume growth (e.g., pinto beans) by disrupting calcium and nitrogen uptake .

- In clay loam soils , adsorption to montmorillonite reduces bioavailability, mitigating toxicity . Experimental Design Recommendations :

- Conduct parallel studies across soil types with controlled pH and organic matter content.

- Use LC-MS/MS to quantify residual compound and metabolites in soil leachates .

Q. What computational strategies are effective for predicting metabolic pathways and degradation products?

Density functional theory (DFT) and molecular dynamics simulations can model hydroxyl radical (•OH)-mediated degradation, which generates intermediates like 4-hydroxy-2,5-dimethylfuranate and 3-hydroxybutanoic acid .

- Key Parameters :

Q. How can bacterial resistance mechanisms be overcome through structural modification?

Resistance often arises from efflux pumps (e.g., TetA) or ribosomal protection proteins (e.g., TetM). Strategies include:

- Introducing bulky substituents (e.g., 6-methylene) to sterically hinder efflux pump recognition .

- Modulating dimethylamino group pKa to enhance cytoplasmic accumulation . Experimental Validation :

- Compare MIC values against Propionibacterium acnes and tetracycline-resistant E. coli strains .

Methodological Challenges and Solutions

Q. Why do discrepancies arise in reported solubility and stability profiles?

Variations in salt form (e.g., hydrochloride vs. toluene-p-sulfonate) and storage conditions (light, humidity) significantly impact stability. For reproducible results:

- Characterize solubility in buffered solutions (pH 2–8) using shake-flask methods.

- Store lyophilized samples in amber vials under nitrogen atmosphere .

Q. What in vitro assays best correlate with in vivo efficacy for this compound?

- Time-kill kinetics : Assess bactericidal activity over 24–48 hours against Staphylococcus aureus biofilms.

- Caco-2 cell permeability : Predict oral bioavailability using apparent permeability coefficients (Papp) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on ribosomal binding affinity?

Discrepancies may stem from assay conditions (e.g., Mg<sup>2+</sup> concentration, ribosome source). Standardize protocols by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.